An In-depth Technical Guide to the Chemical Structure Analysis of Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate
An In-depth Technical Guide to the Chemical Structure Analysis of Benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate
Abstract
This technical guide provides a comprehensive framework for the chemical structure analysis of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate, a molecule of interest in medicinal chemistry and drug development due to its unique bicyclic scaffold. The 3-azabicyclo[3.1.0]hexane core is a key structural feature in a variety of biologically active compounds.[1] This document outlines a multi-faceted analytical approach, integrating spectroscopic and chromatographic techniques to ensure unambiguous structural elucidation and purity assessment. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to provide a self-validating system for researchers and drug development professionals.
Introduction: The Significance of the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane moiety is a conformationally constrained bicyclic system that has garnered significant attention in the development of novel therapeutics.[1] Its rigid structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of a carbamate group, a common functional group in pharmaceuticals, further underscores the potential of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate as a valuable building block or active pharmaceutical ingredient (API).
Given the therapeutic potential of molecules containing this scaffold, a rigorous and comprehensive analytical strategy is paramount for ensuring chemical integrity, guiding process development, and meeting regulatory standards. This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for the structural confirmation and purity assessment of the target molecule. Furthermore, the definitive technique of X-ray crystallography for absolute structure determination will be discussed.
Predicted Physicochemical Properties and Molecular Structure
A foundational understanding of the molecule's properties is essential for method development. While specific experimental data for benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate is not extensively published, its properties can be predicted based on its constituent functional groups: the benzyl carbamate and the 3-azabicyclo[3.1.0]hexane core.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₆N₂O₂ | Based on the chemical structure. |
| Molecular Weight | 232.28 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for benzyl carbamate derivatives.[2] |
| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); moderately soluble in water. | Based on the properties of benzyl carbamate and bicyclic amines.[2] |
| Melting Point | Expected to be a solid with a defined melting point, likely in the range of similar carbamates. | Benzyl carbamate has a melting point of 88 °C.[2] |
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// Bonds N1 -- C1; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C1 -- C6; C6 -- C5; N2 -- C5; N2 -- C7; C7 -- O1 [style=double]; C7 -- O2; O2 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; N2 -- H1;
// Labels for functional groups label_carbamate [label="Carbamate", pos="3.6,-1.8!", fontsize=10, fontcolor="#34A853"]; label_benzyl [label="Benzyl Group", pos="7.8,2!“, fontsize=10, fontcolor="#4285F4"]; label_bicyclic [label="3-Azabicyclo[3.1.0]hexane", pos="-1.5,1.5!", fontsize=10, fontcolor="#EA4335"]; }
Caption: Chemical structure of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate.
Spectroscopic Analysis
A combination of NMR, MS, and Infrared (IR) spectroscopy provides a detailed picture of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate, both ¹H and ¹³C NMR are essential.
3.1.1 Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the benzyl group, the carbamate proton, and the protons of the bicyclic system.
-
Aromatic Protons (δ 7.3-7.4 ppm, 5H, multiplet): The five protons of the phenyl ring of the benzyl group will appear as a complex multiplet.
-
Benzyl Protons (δ 5.1 ppm, 2H, singlet): The two methylene protons of the benzyl group are expected to be a sharp singlet.
-
Carbamate Proton (δ ~5.0 ppm, 1H, broad singlet): The NH proton of the carbamate will likely be a broad singlet, and its chemical shift can be concentration-dependent.
-
Bicyclic Protons (δ 0.3-3.6 ppm, 8H, complex multiplets): The protons on the 3-azabicyclo[3.1.0]hexane ring will exhibit complex splitting patterns due to their fixed spatial relationships. Protons on the cyclopropane ring are expected at the most upfield region of the spectrum.[3]
3.1.2 Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.
-
Carbonyl Carbon (δ ~156 ppm): The carbamate carbonyl carbon is expected to be in this region.
-
Aromatic Carbons (δ ~127-136 ppm): The six carbons of the phenyl ring will appear in this range.
-
Benzyl Methylene Carbon (δ ~67 ppm): The CH₂ carbon of the benzyl group.
-
Bicyclic Carbons (δ ~20-60 ppm): The five carbons of the 3-azabicyclo[3.1.0]hexane ring will be in the aliphatic region of the spectrum. The quaternary carbon attached to the nitrogen of the carbamate will be deshielded compared to the other ring carbons.[4]
3.1.3 Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and consider 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, which is especially useful for assigning the complex signals of the bicyclic system.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. Due to the potential thermal lability of carbamates, electrospray ionization (ESI) is the preferred ionization technique over harsher methods.[5][6]
3.2.1 Predicted Mass Spectrum (ESI-MS)
-
Molecular Ion: A prominent peak for the protonated molecule [M+H]⁺ at m/z 233.13 is expected in positive ion mode. Adducts with sodium [M+Na]⁺ at m/z 255.11 may also be observed.
-
Key Fragments: Fragmentation may occur at the carbamate linkage. Common fragmentation patterns for carbamates include the neutral loss of methyl isocyanate (CH₃NCO), although in this case, fragmentation is more likely to involve the benzyl group.[7] Expect to see fragments corresponding to the loss of the benzyl group or the entire benzyl carbamate moiety.
3.2.2 Experimental Protocol for LC-MS Analysis
-
Chromatography: Use a C18 reverse-phase column. A gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.
-
Ionization: Employ an electrospray ionization (ESI) source in positive ion mode.
-
Mass Analyzer: A triple quadrupole or ion trap mass spectrometer can be used for both full scan analysis and tandem MS (MS/MS) to study fragmentation patterns.[7][8]
Caption: A typical analytical workflow for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups.
-
N-H Stretch (around 3300 cm⁻¹): A characteristic peak for the amine in the carbamate.
-
C=O Stretch (around 1690 cm⁻¹): A strong absorption for the carbonyl group of the carbamate.[9]
-
C-O Stretch (around 1250 cm⁻¹): The C-O bond of the ester part of the carbamate.
-
Aromatic C-H Bending (around 700-800 cm⁻¹): Characteristic bands for the substituted benzene ring.
Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a pharmaceutical compound.
HPLC Method
-
Column: A C18 stationary phase is generally suitable for carbamates.[10]
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acidifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) is appropriate.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
4.1.1 Experimental Protocol for HPLC Purity Analysis
-
Standard Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a working standard by diluting the stock solution to about 0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Data Analysis: Integrate all peaks and calculate the area percent of the main peak.
Definitive Structure Elucidation: X-ray Crystallography
For an unambiguous, three-dimensional structure determination, single-crystal X-ray crystallography is the gold standard.[11] This technique provides precise information about bond lengths, bond angles, and stereochemistry.[11]
Protocol Outline for X-ray Crystallography
-
Crystal Growth: The primary challenge is to grow a single crystal of suitable quality. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound, or by vapor diffusion techniques.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.[11]
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the atomic positions are determined. This model is then refined to best fit the experimental data.[11]
The successful determination of the crystal structure provides absolute proof of the connectivity and stereochemistry of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate.
Conclusion
The structural analysis of benzyl N-{3-azabicyclo[3.1.0]hexan-1-yl}carbamate requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms the molecular weight and aids in structural confirmation, and IR spectroscopy identifies key functional groups. HPLC is essential for assessing the purity of the compound. For absolute and definitive structural proof, single-crystal X-ray crystallography is the ultimate method. By following the protocols and understanding the expected outcomes detailed in this guide, researchers and drug development professionals can confidently and accurately characterize this important chemical entity.
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